molecular formula C11H8N2 B1596213 2-(1H-pyrrol-1-yl)benzonitrile CAS No. 33265-71-3

2-(1H-pyrrol-1-yl)benzonitrile

Cat. No. B1596213
Key on ui cas rn: 33265-71-3
M. Wt: 168.19 g/mol
InChI Key: ZCTJXWVTLAHGAJ-UHFFFAOYSA-N
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Patent
US07820650B2

Procedure details

A mixture of 2-aminobenzonitrile (0.01 mole), 2,5-dimethoxytetrahydrofuran (0.01 mole) and glacial acetic acid (10 ml) was heated under reflux for 30 minutes (TLC check). The acetic acid and ethyl acetate formed was evaporated off and the residue was purified using flash chromatography on silica gel (eluent: CH2Cl2). The pure fraction was recrystallized from the appropriate solvent (mostly ethanol).
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1.C(O)(=O)C>C(OCC)(=O)C>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[N:1]1[CH:12]=[CH:16][CH:15]=[CH:14]1)#[N:5]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Name
Quantity
0.01 mol
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes (TLC check)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue was purified
CUSTOM
Type
CUSTOM
Details
The pure fraction was recrystallized from the appropriate solvent (mostly ethanol)

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(C=CC=C1)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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